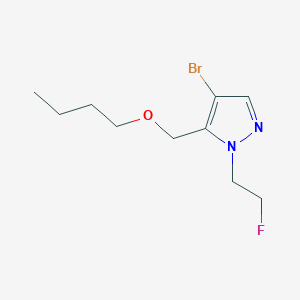

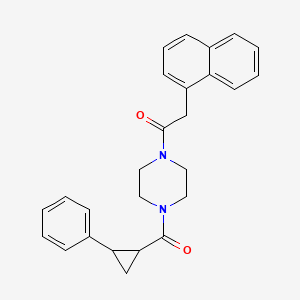

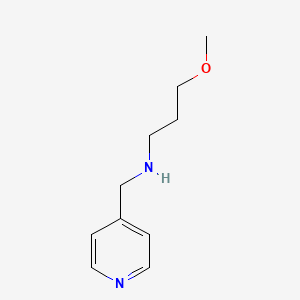

![molecular formula C13H17N3S B2491531 {[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine CAS No. 137309-83-2](/img/structure/B2491531.png)

{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine

Overview

Description

This compound is a polytriazolylamine ligand . It has a benzothiazol and imidazol rings which are β planar with the dihedral angle being 6.37(8) ̊ between them .

Synthesis Analysis

The synthesis of this compound was carried out by both conventional heating and by microwave irradiation . It was synthesized in high yields by direct coupling of 2-aminobenzothiazole (A) with carboxylic acids (B 1-18) under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3- (3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The compound crystallizes in monoclinic P2 1/c; a = 11.7456(2)Å, b = 10.1254(2)Å, c = 13.9107(2)Å, β= 104.669(1)˚, V = 1600.46(5)Å3 and Z = 4 .Chemical Reactions Analysis

The compound has been used as a ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis

The compound has a benzothiazol and imidazol rings which are β planar with the dihedral angle being 6.37(8) ̊ between them .Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole-based compounds, including those with a 1,3-benzothiazol-2-yl structure, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Antibacterial Agents

N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated for their antibacterial properties . Some of these compounds have shown promising activity against Staphylococcus aureus .

Anticonvulsant Evaluation

Compounds with a 1,3-benzothiazol-2-yl structure have been synthesized and evaluated for their anticonvulsant properties .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between the physicochemical properties of 2-aminobenzothiazoles and their biological activity .

Cytotoxic Activities

Benzothiazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines . Some of these compounds have shown potent IC50 values, indicating their potential as anticancer agents .

Synthesis Methods

Various synthesis methods have been developed for benzothiazole derivatives, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Mechanism of Action

Future Directions

properties

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c14-9-10-5-7-16(8-6-10)13-15-11-3-1-2-4-12(11)17-13/h1-4,10H,5-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJHYIPKWYXQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

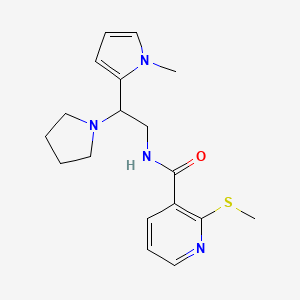

![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)

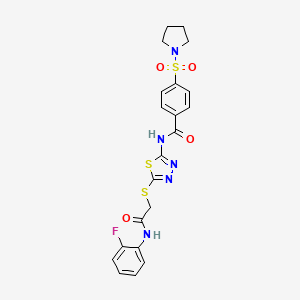

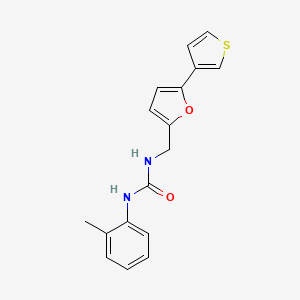

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2491455.png)

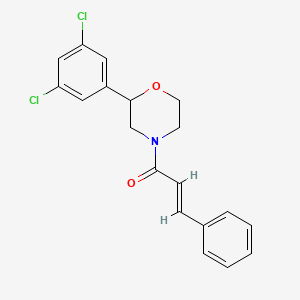

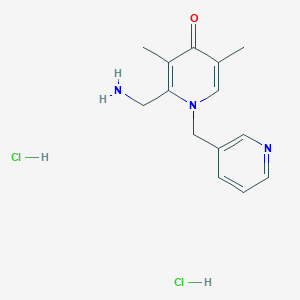

![2-[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2491456.png)

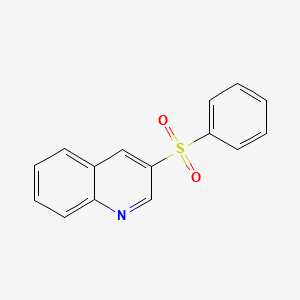

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B2491460.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)